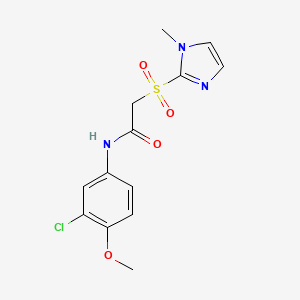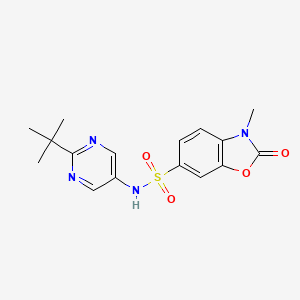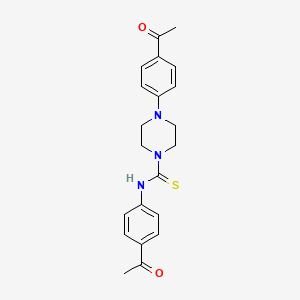
N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various types of cancers. This compound has shown promising results in preclinical studies and is now being evaluated in clinical trials.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide works by inhibiting the activity of BTK, a protein kinase that is essential for the survival and proliferation of cancer cells. BTK is a key mediator of B-cell receptor (BCR) signaling, which plays a critical role in the development and progression of B-cell malignancies. By inhibiting BTK, N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide can disrupt BCR signaling and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide has been shown to have potent anti-tumor activity in preclinical studies. In addition to its effects on BCR signaling, N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide has also been shown to inhibit other signaling pathways that are important for cancer cell survival and proliferation. These include the PI3K/AKT/mTOR pathway, which regulates cell growth and metabolism, and the NF-κB pathway, which plays a critical role in inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide is its potency and selectivity for BTK inhibition. This makes it a valuable tool for studying the role of BTK in cancer cell biology and for developing new therapies for B-cell malignancies. However, N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide has some limitations as well. It has a relatively short half-life in vivo, which may limit its efficacy in clinical settings. In addition, N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide has not been extensively studied in combination with other drugs, which may limit its potential for use in combination therapies.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide. One area of interest is the development of more potent and selective BTK inhibitors that can overcome the limitations of N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide. Another area of interest is the use of N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide in combination with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Finally, there is a need for further studies to elucidate the mechanisms of action of N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide and to identify biomarkers that can predict response to therapy.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with 1-methylimidazole to form an intermediate, which is then reacted with sulfonyl chloride to obtain the final product. The synthesis process has been optimized to ensure high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide has been extensively studied for its potential use in treating various types of cancers, including lymphoma, leukemia, and multiple myeloma. Preclinical studies have shown that N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide is a potent inhibitor of the protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S/c1-17-6-5-15-13(17)22(19,20)8-12(18)16-9-3-4-11(21-2)10(14)7-9/h3-7H,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCQEPGIAGAMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7534294.png)
![5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534300.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-sulfamoylbenzoate](/img/structure/B7534301.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B7534303.png)
![2-anilino-N-[(2,4-dichlorophenyl)methyl]thieno[3,2-d][1,3]thiazole-5-carboxamide](/img/structure/B7534334.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534347.png)
![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7534355.png)
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7534360.png)

![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]urea](/img/structure/B7534386.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)
![(5-Methyl-2-propan-2-ylcyclohexyl) 2-[[1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate](/img/structure/B7534393.png)